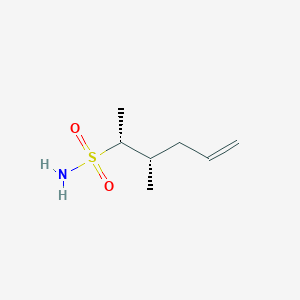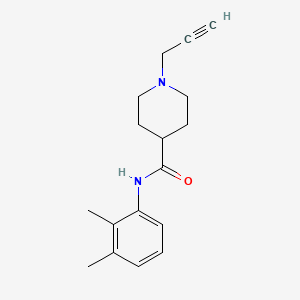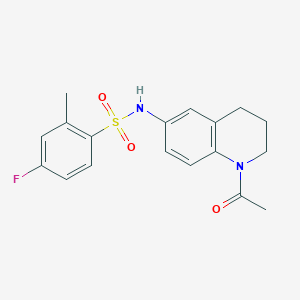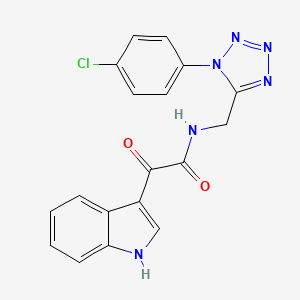
(2R,3S)-3-methylhex-5-ene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-methylhex-5-ene-2-sulfonamide is an organic compound characterized by its unique stereochemistry and functional groups. This compound contains a sulfonamide group, which is known for its presence in various pharmaceuticals and agrochemicals. The stereochemistry, indicated by the (2R,3S) configuration, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methylhex-5-ene-2-sulfonamide typically involves several steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Alkene: The initial step involves the formation of the hex-5-ene backbone through an elimination reaction. This can be achieved by dehydrohalogenation of a suitable precursor, such as 3-methylhex-5-ene-2-ol, using a strong base like potassium tert-butoxide.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the alkene with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-methylhex-5-ene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride, in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Applications De Recherche Scientifique
(2R,3S)-3-methylhex-5-ene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-methylhex-5-ene-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-methylhex-5-ene-2-amine: Similar structure but lacks the sulfonamide group.
(2R,3S)-3-methylhex-5-ene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
(2R,3S)-3-methylhex-5-ene-2-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
(2R,3S)-3-methylhex-5-ene-2-sulfonamide is unique due to its specific stereochemistry and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(2R,3S)-3-methylhex-5-ene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSITWXGPHLSLB-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)
![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)


![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2864221.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
